p-Hydroxy Levomilnacipran Hydrochloride is a significant metabolite of Levomilnacipran, which is classified as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). Levomilnacipran is primarily utilized in treating major depressive disorder in adults. The compound is formed through the hydroxylation of Levomilnacipran and is considered pharmacologically inactive. Its role in the metabolism of Levomilnacipran has made it a subject of interest in various scientific studies, particularly in pharmacokinetics and pharmacodynamics .
p-Hydroxy Levomilnacipran Hydrochloride can be synthesized from Levomilnacipran, which itself is derived from the racemic mixture of Milnacipran. The classification of this compound falls under the category of pharmaceutical metabolites, specifically those related to antidepressant medications. It serves as a reference standard in analytical chemistry and is investigated for its implications in metabolic pathways associated with antidepressants .
The synthesis of p-Hydroxy Levomilnacipran Hydrochloride involves several steps starting from Levomilnacipran. The general synthetic route includes:
The synthesis can be achieved through various methods including enzymatic reactions or chemical hydroxylation using oxidizing agents under controlled conditions .
The molecular formula for p-Hydroxy Levomilnacipran Hydrochloride is . Its structure features a hydroxyl group attached to the aromatic ring, which distinguishes it from its parent compound, Levomilnacipran. The compound's molecular weight is approximately 273.77 g/mol.
Key structural characteristics include:
Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are typically employed to confirm the structure of synthesized p-Hydroxy Levomilnacipran Hydrochloride .
p-Hydroxy Levomilnacipran Hydrochloride can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for p-Hydroxy Levomilnacipran Hydrochloride primarily involves its role as a metabolite of Levomilnacipran. While p-Hydroxy Levomilnacipran itself is pharmacologically inactive, its parent compound functions by binding with high affinity to serotonin (5-HT) and norepinephrine (NE) transporters, inhibiting their reuptake. This action increases the availability of these neurotransmitters in the synaptic cleft, contributing to its antidepressant effects .
These properties suggest that p-Hydroxy Levomilnacipran Hydrochloride has moderate lipophilicity and can interact with biological membranes effectively, influencing its absorption and distribution within biological systems .
p-Hydroxy Levomilnacipran Hydrochloride has several applications in scientific research:
p-Hydroxy Levomilnacipran Hydrochloride is a major metabolite of the antidepressant drug levomilnacipran (marketed as Fetzima®). Its systematic chemical name is (1S,2R)-2-(Aminomethyl)-N,N-diethyl-1-(4-hydroxyphenyl)cyclopropanecarboxamide monohydrochloride, reflecting its specific stereochemistry and functional group modifications [2] [5]. The compound features a cyclopropane ring with two chiral centers, maintaining the (1S,2R) absolute configuration identical to the parent drug. The critical structural modification occurs at the para-position of the phenyl ring, where a hydroxyl group (–OH) replaces a hydrogen atom, significantly altering its electronic properties and polarity [4].
The molecular formula is C₁₅H₂₂N₂O₂·HCl, with a molecular weight of 298.81 g/mol [3] [5]. Spectroscopic characterization (including NMR and mass spectrometry) confirms the para-substitution pattern on the aromatic ring and retention of the cyclopropane carboxamide backbone. The SMILES notation (C(N(CC)CC)(=O)[C@]1([C@@H](CN)C1)C2=CC=C(O)C=C2.Cl
) and InChI key (InChI=1S/C15H22N2O2.ClH/c1-3-17(4-2)14(19)15(9-12(15)10-16)11-5-7-13(18)8-6-11;/h5-8,12,18H,3-4,9-10,16H2,1-2H3;1H
) provide unambiguous descriptors for its 3D conformation [5] [6]. The stereochemical integrity at the (1S,2R) positions is pharmacologically crucial, as enantiomeric inversion would diminish target binding affinity [4].
The introduction of the phenolic hydroxyl group profoundly impacts the compound's physicochemical behavior. Key properties include:
Table 1: Physicochemical Properties of p-Hydroxy Levomilnacipran Hydrochloride
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C₁₅H₂₂N₂O₂·HCl | [2] [5] |
Molecular Weight (g/mol) | 298.81 | [3] [5] |
CAS Registry Number | 688320-03-8 | [2] [3] |
Alternate Name | (1R,2S)-2-(Aminomethyl)-N,N-diethyl-1-(4-hydroxyphenyl)-Cyclopropanecarboxamide HCl | [5] [6] |
Appearance | Solid ("neat") | [5] [6] |
Storage Conditions | Room temperature, protected from light/moisture | [5] [6] |
p-Hydroxy Levomilnacipran Hydrochloride diverges structurally and functionally from levomilnacipran (C₁₅H₂₂N₂O, MW 246.35 g/mol):
Molecular Weight: Higher (298.81 g/mol vs. 246.35 g/mol) due to the added oxygen and hydrochloride [4] [5].
Functional Implications:
Table 2: Structural and Functional Comparison with Levomilnacipran
Characteristic | Levomilnacipran | p-Hydroxy Levomilnacipran HCl |
---|---|---|
Chemical Structure | Unsubstituted phenyl ring | para-Hydroxylated phenyl ring |
Molecular Formula | C₁₅H₂₂N₂O | C₁₅H₂₂N₂O₂·HCl |
Molecular Weight | 246.35 g/mol | 298.81 g/mol |
logP (Estimated) | ~1.9 | ~1.2 |
Pharmacological Activity | Potent SNRI (Ki NE=11 nM, 5-HT=91 nM) | Inactive metabolite |
Primary Metabolic Route | CYP3A4-mediated N-desethylation | CYP3A4/2C8-mediated hydroxylation |
The hydroxylation site sterically hinders optimal binding to the norepinephrine transporter (NET), while the added polarity disrupts passive diffusion into CNS neurons. This transformation exemplifies a strategic metabolic deactivation pathway, explaining its classification as an inactive metabolite despite preserved stereochemistry [4] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7